5-Chloronicotinamide

Catalog No.
S709051
CAS No.
284040-69-3
M.F
C6H5ClN2O
M. Wt
156.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloronicotinamide

CAS Number

284040-69-3

Product Name

5-Chloronicotinamide

IUPAC Name

5-chloropyridine-3-carboxamide

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

InChI

InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)

InChI Key

LNNDTIIAQNGGPA-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)C(=O)N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)N

Sirtuin Inhibition:

One of the most studied aspects of 5-CN is its potential to inhibit sirtuins, a class of enzymes involved in various cellular processes, including aging, metabolism, and stress response. Studies have shown that 5-CN can act as a selective sirtuin inhibitor, with the ability to target specific sirtuins like SIRT1 and SIRT2. This ability has generated interest in exploring its potential role in:

  • Age-related diseases: Sirtuins are implicated in various age-related diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes. Inhibiting sirtuins with 5-CN might offer a novel therapeutic approach for these conditions. However, further research is needed to understand the complex role of sirtuins in aging and disease [].
  • Cancer: Sirtuins can play a complex role in cancer, both promoting and suppressing tumor growth depending on the context. Studies suggest 5-CN might have anti-cancer properties by inhibiting specific sirtuins, but more research is needed to determine its efficacy and safety in cancer treatment [].

5-Chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the presence of a chlorine atom at the fifth position of the pyridine ring. Its molecular formula is C6H5ClN2OC_6H_5ClN_2O, and it has a molecular weight of approximately 156.57 g/mol. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique chemical properties and biological activities .

Currently, there is no scientific research available on the mechanism of action of 5-Chloronicotinamide. Since it is structurally similar to nicotinamide, it might interact with enzymes that utilize nicotinamide as a substrate. Nicotinamide plays a crucial role in various cellular processes, including energy metabolism and cellular signaling []. However, further investigation is needed to determine if 5-Chloronicotinamide possesses similar functionalities.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, resulting in various products that may exhibit distinct biological activities.
  • Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, facilitating the synthesis of more complex structures.

Research indicates that 5-Chloronicotinamide exhibits several biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: The compound may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Metabolic Regulation: As a derivative of nicotinamide, it is involved in biochemical pathways related to cellular metabolism and energy production, particularly as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH .

The synthesis of 5-Chloronicotinamide typically involves halogenation reactions. Common methods include:

  • Direct Halogenation: Chlorination of nicotinamide using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: Reacting existing derivatives with chlorinating agents to introduce the chlorine atom at the desired position on the pyridine ring.

These methods allow for the selective introduction of the chlorine atom while maintaining the integrity of the nicotinamide structure .

5-Chloronicotinamide has several applications across different fields:

  • Pharmaceuticals: It is being explored for its potential as an antimicrobial and anti-inflammatory agent.
  • Agriculture: Its properties may be leveraged in developing new pesticides or herbicides that target specific plant pathogens or pests.
  • Biochemical Research: Due to its role as a precursor in metabolic pathways, it is used in studies related to cellular metabolism and energy production .

Studies on 5-Chloronicotinamide have focused on its interactions with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Receptor Binding: Investigations into its binding affinity with specific receptors have shown promise for developing new therapeutic agents targeting these receptors .

Several compounds share structural similarities with 5-Chloronicotinamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-ChloronicotinamideChlorine at the second positionDifferent biological activity profile
6-ChloronicotinamideChlorine at the sixth positionPotentially different pharmacokinetic properties
5-BromonicotinamideBromine instead of chlorine at the fifth positionMay exhibit different reactivity and biological effects
5-Bromo-2-chloronicotinamideCombination of bromine and chlorineUnique interactions due to dual halogenation

The uniqueness of 5-Chloronicotinamide lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. Its potential applications and biological activities make it a valuable compound for further research and development .

XLogP3

0.4

Wikipedia

5-Chloronicotinamide

Dates

Modify: 2023-08-15

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